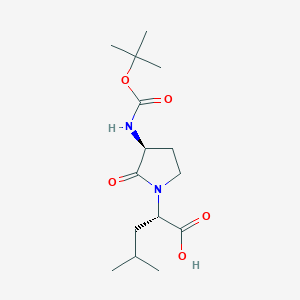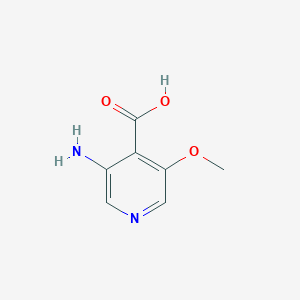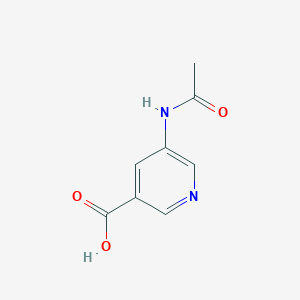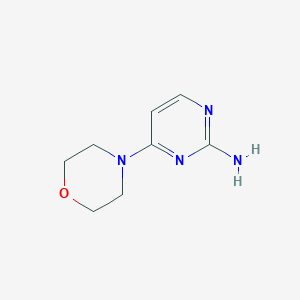
2-Amino-4-morpholin-4-yl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-morpholin-4-yl-pyrimidine is a chemical compound with the molecular formula C8H12N4O . It has a molecular weight of 180.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of 2-Amino-4-morpholin-4-yl-pyrimidine is C8H12N4O . The structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis
2-Amino-4-morpholin-4-yl-pyrimidine is a solid substance at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Biochemistry: Enzyme Inhibition
Research suggests that MEPC could act as an inhibitor for certain enzymes. This property is valuable in biochemistry and pharmacology, where enzyme inhibition is a key mechanism in understanding disease pathways and developing therapeutic agents .
Neuropharmacology: Central Nervous System Disorders
Compounds like MEPC that contain a morpholine group have been studied for their potential effects on the central nervous system. This research could lead to new treatments for neurological disorders such as Parkinson’s disease and Alzheimer’s .
Immunology: Allergic Disease Modulation
MEPC derivatives have been investigated for their role in modulating immune responses, particularly in allergic diseases. By affecting the signaling pathways of immune cells, MEPC could contribute to therapies for conditions like asthma and atopic diseases .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that targetFocal adhesion kinase 1 , a protein involved in cellular adhesion and spreading processes .
Mode of Action
Given its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes at the cellular level .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-morpholin-4-yl-pyrimidine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
properties
IUPAC Name |
4-morpholin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSFEOPXQLLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332705 |
Source


|
| Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-morpholin-4-yl-pyrimidine | |
CAS RN |
861031-56-3 |
Source


|
| Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

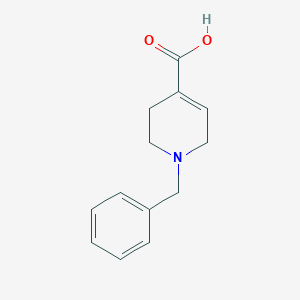


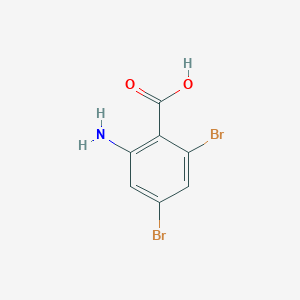
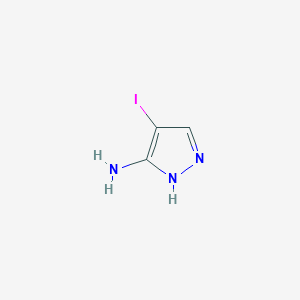
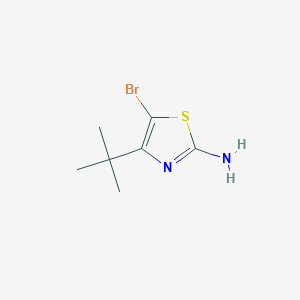

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)

